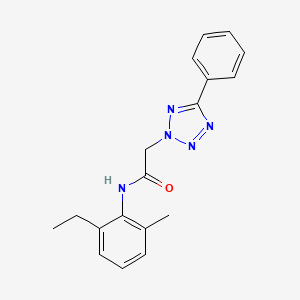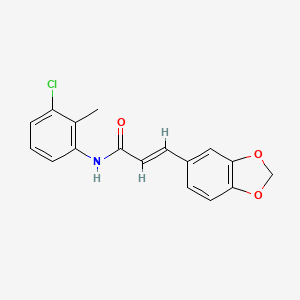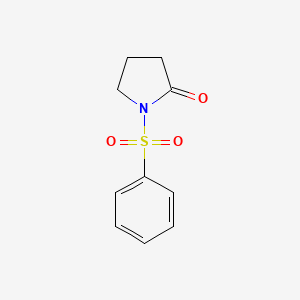
2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s structure features a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This ring is known for its stability and ability to interact with various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the 1,3,4-thiadiazole ring. The final product is obtained after purification and characterization using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using industrial-grade reagents and solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The compound is known to induce apoptosis in cancer cells via a caspase-dependent pathway . It activates caspases 3 and 9, leading to the cleavage of key cellular proteins and ultimately cell death . Additionally, the compound can inhibit DNA replication by interacting with nucleic acids, further contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a trifluoromethyl group instead of a methoxy group.
1,3,4-Thiadiazole derivatives: A broad class of compounds with various substituents on the thiadiazole ring.
Uniqueness
2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy group enhances its ability to interact with biological targets, making it a promising candidate for further research and development .
Propiedades
IUPAC Name |
2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-10-6-5-9-12(13)14(20)17-16-19-18-15(22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZADDIKJTKOILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203043 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5586307.png)
![furan-2-yl({[(1Z,4Z)-4-{[(phenylcarbonyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]amino}oxy)methanone](/img/structure/B5586310.png)

![2-methoxy-N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride](/img/structure/B5586325.png)
![2-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5586340.png)
![N-(cyclopropylmethyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5586347.png)

![1-[(4-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5586354.png)
![7-[3-(3-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5586361.png)

![1-(4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}phenyl)ethanone](/img/structure/B5586377.png)

![N-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5586390.png)
![3-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B5586396.png)
